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Compound of Interest

Compound Name: 4-(3-Iodobenzyl)morpholine

Cat. No.: B1611821 Get Quote

An In-Depth Technical Guide to 4-(3-Iodobenzyl)morpholine: Structure, Synthesis, and

Characterization

Introduction
In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a

"privileged scaffold." Its incorporation into molecular structures is a well-established strategy to

enhance pharmacological potency, modulate physicochemical properties, and improve

pharmacokinetic profiles, including aqueous solubility and metabolic stability.[1][2][3] 4-(3-
Iodobenzyl)morpholine is a derivative that combines this valuable morpholine moiety with an

iodinated aromatic ring, presenting a versatile building block for drug discovery and a valuable

tool for chemical biology. The presence of the iodine atom offers a site for further

functionalization through various cross-coupling reactions, making it a particularly attractive

intermediate for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of 4-(3-Iodobenzyl)morpholine,

detailing its molecular structure, a robust synthetic protocol with mechanistic insights, and the

analytical techniques required for its unambiguous characterization. The content is designed for

researchers, scientists, and professionals in drug development who require a deep, practical

understanding of this compound.

Molecular Structure and Physicochemical
Properties
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4-(3-Iodobenzyl)morpholine consists of a morpholine ring N-substituted with a benzyl group,

which is in turn substituted with an iodine atom at the meta (3-position) of the phenyl ring. The

morpholine ring typically adopts a stable chair conformation.[4]

Caption: Molecular structure of 4-(3-Iodobenzyl)morpholine.

Data Summary
All quantitative data for 4-(3-Iodobenzyl)morpholine is summarized in the table below for easy

reference.

Property Value Source(s)

IUPAC Name
4-[(3-

Iodophenyl)methyl]morpholine
[5]

Synonyms 4-(3-Iodobenzyl)morpholine [5][6]

CAS Number 731812-03-6 [5][6][7][8]

Molecular Formula C₁₁H₁₄INO [5][6][7][8]

Molecular Weight 303.14 g/mol [6][7][8]

Exact Mass 303.01201 Da [6]

Melting Point 32 °C [6]

Boiling Point 333.3 °C at 760 mmHg [6]

Density 1.604 g/cm³ [6]

SMILES C1COCCN1Cc2cccc(c2)I [7]

Synthesis via Reductive Amination: A Protocol and
Rationale
The synthesis of N-benzylmorpholines is most effectively and cleanly achieved through

reductive amination.[5] This method is superior to direct alkylation of morpholine with 3-

iodobenzyl halide, as direct alkylation often leads to difficult-to-separate mixtures resulting from

over-alkylation (formation of quaternary ammonium salts).[9] Reductive amination is a one-pot
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or two-step process that proceeds via a transient iminium ion intermediate, which is then

selectively reduced.[9][10]

The choice of reducing agent is critical for the success of the reaction. Strong reducing agents

like sodium borohydride (NaBH₄) would indiscriminately reduce the starting aldehyde.

Therefore, a milder, more selective reducing agent is required. Sodium triacetoxyborohydride

[NaBH(OAc)₃] is an ideal choice as it is mild enough not to reduce the aldehyde but is highly

effective at reducing the protonated imine (iminium ion) intermediate.[9]
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Reactants:
- 3-Iodobenzaldehyde

- Morpholine

Step 1: Imine Formation
Stir at room temperature

(approx. 1-2 hours)

Solvent:
- Dichloromethane (DCM)

- Acetic Acid (catalyst)

Step 2: Reduction
Add reductant portion-wise

Stir overnight at RT

Formation of
Iminium Ion Intermediate

Reducing Agent:
- Sodium Triacetoxyborohydride

[NaBH(OAc)₃]

Step 3: Aqueous Workup
- Quench with NaHCO₃ (aq)

- Separate organic layer

Step 4: Purification
- Dry (Na₂SO₄), filter, concentrate

- Column chromatography

Final Product:
4-(3-Iodobenzyl)morpholine

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 4-(3-Iodobenzyl)morpholine.

Detailed Experimental Protocol
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-

iodobenzaldehyde (1.0 eq) and morpholine (1.1 eq). Dissolve the reactants in an appropriate

solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M

concentration).

Imine/Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the

solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation

of the iminium ion intermediate.

Reduction: Slowly add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) to the stirring

solution in portions. Self-Validation Check: The addition should be controlled to manage any

mild exotherm. The reaction is typically allowed to proceed overnight at room temperature to

ensure complete conversion.

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the

starting aldehyde.

Aqueous Workup: Upon completion, carefully quench the reaction by adding a saturated

aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer

the mixture to a separatory funnel.

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude

product can be purified by flash column chromatography on silica gel (using a gradient of

ethyl acetate in hexanes) to yield 4-(3-Iodobenzyl)morpholine as a pure compound.

Structural Elucidation and Analytical
Characterization
Unambiguous confirmation of the synthesized product's identity and purity requires a

combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful tool for the structural elucidation of organic molecules.[4] For 4-(3-
Iodobenzyl)morpholine, the expected ¹H and ¹³C NMR spectra will show characteristic signals

for both the morpholine and the iodobenzyl moieties.

¹H NMR: The morpholine ring protons typically appear as two distinct triplets, reflecting the

different electronic environments adjacent to the nitrogen versus the oxygen atom.[4][7] The

protons on the carbons next to the electronegative oxygen (C2-H, C6-H) are deshielded and

resonate downfield, while the protons adjacent to the nitrogen (C3-H, C5-H) appear more

upfield.[4] The benzyl CH₂ group will appear as a singlet, and the aromatic protons will

present a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

¹³C NMR: The proton-decoupled ¹³C spectrum will show two signals for the morpholine

carbons, one for the benzylic carbon, and four distinct signals for the aromatic carbons due

to the C-I substitution pattern.[6]

Assignment
Expected ¹H Chemical Shift

(δ, ppm)

Expected ¹³C Chemical Shift

(δ, ppm)

Morpholine -CH₂-O- ~ 3.70 (t, 4H) ~ 67

Morpholine -CH₂-N- ~ 2.45 (t, 4H) ~ 54

Benzyl -CH₂- ~ 3.50 (s, 2H) ~ 63

Aromatic -CH- 7.00 - 7.70 (m, 4H) 128 - 142

Aromatic -C-I N/A ~ 95

Note: Predicted values are approximate and can vary based on solvent and experimental

conditions.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation patterns. For 4-(3-Iodobenzyl)morpholine, an Electron

Ionization (EI) or Electrospray Ionization (ESI) mass spectrum is expected to show:

Molecular Ion Peak [M]⁺ or [M+H]⁺: A strong signal at m/z ≈ 303 or 304, respectively,

confirming the molecular weight of the compound.
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Major Fragment Ions: A characteristic fragmentation would be the benzylic cleavage,

resulting in a prominent iodobenzyl cation at m/z = 217 and a morpholinomethyl radical or

cation fragment.

Conclusion
4-(3-Iodobenzyl)morpholine is a valuable chemical entity with significant potential in synthetic

and medicinal chemistry. Its structure, featuring the pharmacologically advantageous

morpholine ring and a synthetically versatile iodinated phenyl group, makes it an important

intermediate for the development of novel therapeutics. The reductive amination protocol

detailed herein offers a reliable, high-yielding, and scalable method for its synthesis. Proper

analytical characterization using NMR and mass spectrometry is essential to ensure the identity

and purity of the material, providing a solid foundation for its application in further research and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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